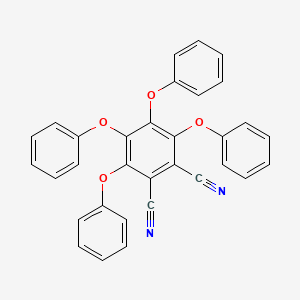
3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of four phenoxy groups attached to a benzene ring, which also bears two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile typically involves the reaction of a suitable benzene derivative with phenol under specific conditions. One common method involves the use of a catalyst to facilitate the substitution of hydrogen atoms on the benzene ring with phenoxy groups. The nitrile groups are then introduced through a subsequent reaction, often involving a cyanation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.
Mechanism of Action
The mechanism by which 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its phenoxy and nitrile groups participate in various transformations, influencing the reactivity and stability of the compound. The molecular targets and pathways involved in its biological activity are subjects of ongoing research, with studies focusing on its interaction with cellular components and potential therapeutic effects.
Comparison with Similar Compounds
- 3,4,5,6-Tetrachlorobenzene-1,2-dicarbonitrile
- 3,4,5,6-Tetraphenylbenzene-1,2-dicarbonitrile
- 3,4,5,6-Tetramethoxybenzene-1,2-dicarbonitrile
Comparison: Compared to similar compounds, 3,4,5,6-Tetraphenoxybenzene-1,2-dicarbonitrile is unique due to the presence of phenoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and influence its reactivity in various chemical transformations. The nitrile groups also contribute to its versatility as a synthetic intermediate, making it a valuable compound in both academic and industrial research.
Properties
CAS No. |
56266-90-1 |
|---|---|
Molecular Formula |
C32H20N2O4 |
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3,4,5,6-tetraphenoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C32H20N2O4/c33-21-27-28(22-34)30(36-24-15-7-2-8-16-24)32(38-26-19-11-4-12-20-26)31(37-25-17-9-3-10-18-25)29(27)35-23-13-5-1-6-14-23/h1-20H |
InChI Key |
QXJKFECIPPEQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2C#N)C#N)OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















